![molecular formula C6H3BrClN3 B13665860 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 8 and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine atom at the 8 position, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced triazolopyridine derivatives.
科学研究应用
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, antibacterial, and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC 名称 |
8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H |
InChI 键 |
PNVXWJDDMTWGBV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NN=CN2C=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


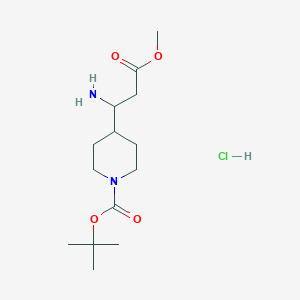
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
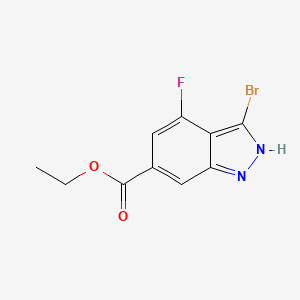
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
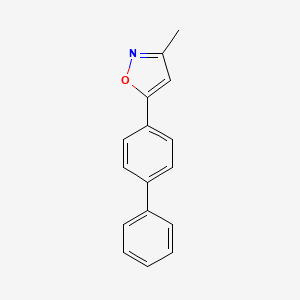
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
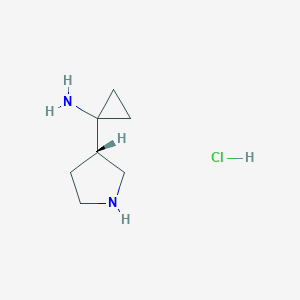

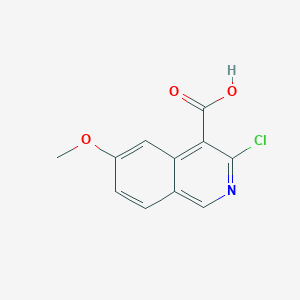

![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)

